

A Technical Guide to the Biosynthesis of 19,20-Epoxychochalasin C

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Compound of Interest

Compound Name: 19,20-Epoxychochalasin C

Cat. No.: B054765

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasans are a large and diverse family of fungal secondary metabolites known for their complex molecular architecture and potent biological activities.[1][2] A significant subclass, the 19,20-epoxychochalasins, are distinguished by an epoxide ring at the C19-C20 position, a feature often critical for their cytotoxic and anti-angiogenic properties. **19,20-**

Epoxychochalasin C, isolated from fungal species such as *Xylaria* cf. *curta* and *Rosellinia sanctae-cruciana*, has demonstrated significant cytotoxicity against various human cancer cell lines, making its biosynthetic pathway a subject of intense interest for synthetic biology and drug discovery.[2][3][4]

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of **19,20-Epoxychochalasin C**, detailing the core enzymatic machinery, summarizing key quantitative data, and outlining relevant experimental methodologies for its study and quantification.

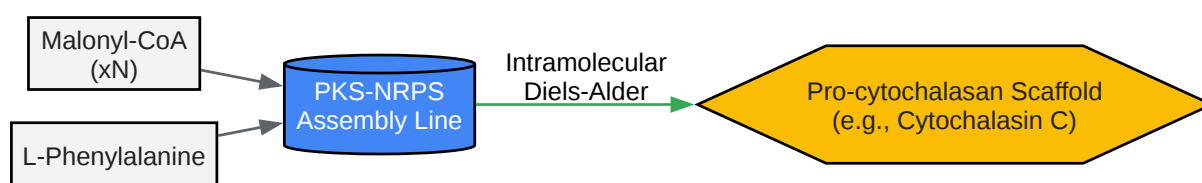
The Core Biosynthetic Pathway

The assembly of **19,20-Epoxychochalasin C** follows a conserved strategy for cytochalasan biosynthesis: the construction of a core scaffold by a hybrid megaenzyme, followed by a series of tailoring reactions. The pathway can be conceptually divided into two major stages.

Core Scaffold Assembly: A PKS-NRPS Hybrid System

The biosynthesis of the characteristic perhydroisoindolone core fused to a macrocycle is orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme.[1]

- **Polyketide Synthesis:** The PKS module initiates the process by iteratively condensing malonyl-CoA extender units to build a highly reduced polyketide chain.
- **Non-Ribosomal Peptide Incorporation:** Concurrently, the NRPS module activates and incorporates an amino acid, typically L-phenylalanine for the cytochalasin C framework.[1]
- **Cyclization:** The PKS-NRPS product is released and undergoes a proposed intramolecular Diels-Alder reaction to form the foundational tricyclic core structure of the cytochalasan family.[5] This results in a precursor molecule containing a double bond at the C19-C20 position, such as Cytochalasin C.



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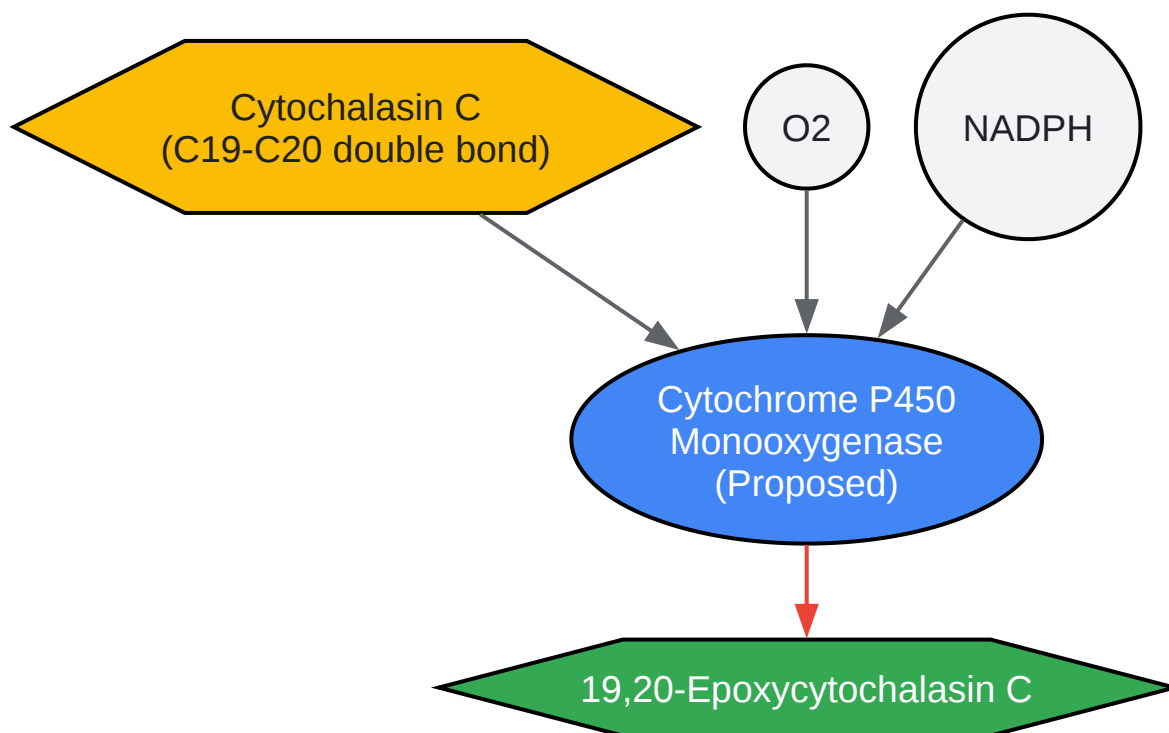
Core biosynthesis of the pro-cytochalasan scaffold.

Final Tailoring: The Epoxidation Step

The defining 19,20-epoxide is installed in a post-PKS-NRPS tailoring event. While the specific enzymes for **19,20-Epoxycytochalasin C** have not been definitively characterized, substantial evidence from related pathways points to the involvement of a Cytochrome P450 monooxygenase (P450).[6] These enzymes are renowned for catalyzing a wide array of oxidative reactions, including stereospecific epoxidations.[7][8]

The proposed mechanism involves the P450 enzyme utilizing molecular oxygen and reducing equivalents from a partner NADPH-cytochrome P450 reductase to catalyze the epoxidation of

the C19-C20 double bond on the pro-cytochalasan scaffold.



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Proposed final epoxidation step in the biosynthesis pathway.

Quantitative Data

Quantitative analysis is crucial for understanding pathway efficiency and the biological potency of the final product. The following tables summarize available data on production titers and cytotoxic activity.

Table 1: Production Titers of Related Epoxyoctachalasins

Compound	Producing Organism	Fermentation Method	Titer	Reference
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| 19,20-Epoxyoctachalasin Q | *Xylaria* sp. sof11 | Optimized submerged culture | 440.3 mg/L | [\[9\]](#) |

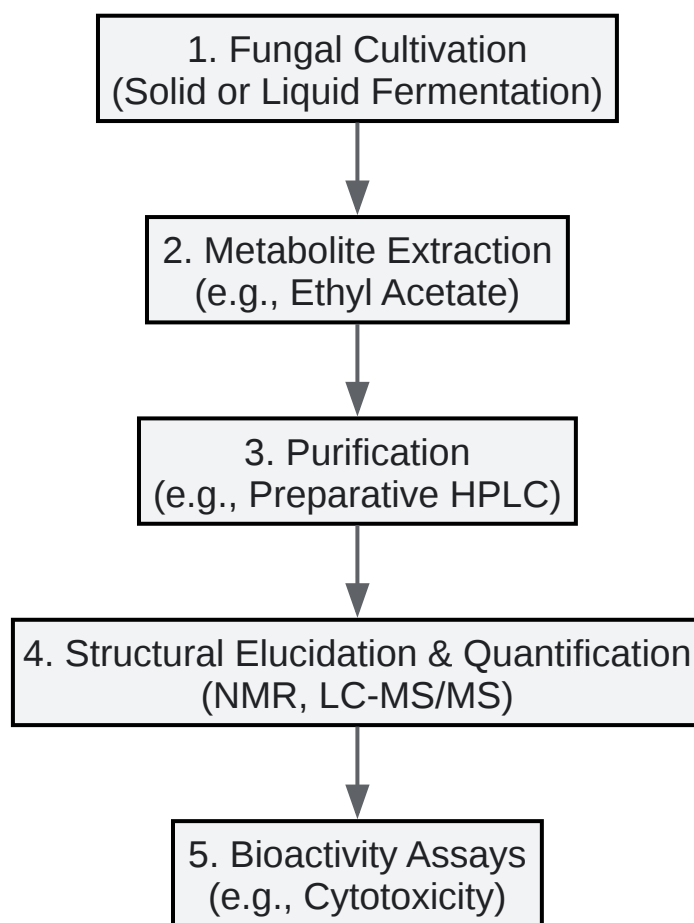
Table 2: Cytotoxic Activity (IC₅₀) of **19,20-Epoxyoctachalasin C**

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
HL-60	Promyelocytic Leukemia	1.11	[3]
HT-29	Colorectal Adenocarcinoma	0.65	[4][10]
A-549	Lung Carcinoma	>10	[4][10]
PC-3	Prostate Adenocarcinoma	>10	[4][10]
HCT-116	Colorectal Carcinoma	>10	[4][10]
SW-620	Colorectal Adenocarcinoma	>10	[4][10]

| MCF-7 | Breast Adenocarcinoma | >10 |[4][10] |

Experimental Protocols

The study of the **19,20-Epoxychothalasin C** biosynthetic pathway involves a combination of mycological, analytical, and molecular biology techniques.



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General experimental workflow for cytochalasan research.

Protocol 1: Fungal Cultivation and Metabolite Extraction

This protocol is generalized from methods used for *Xylaria* and *Rosellinia* species, known producers of epoxycytochalasans.^[11]

1. Fungal Cultivation:

- Solid-State Fermentation:
- Medium: Autoclaved rice medium (e.g., 100g rice, 120mL water per 1L flask).
- Inoculation: Inoculate the cooled, sterile rice with a mycelial agar plug of the producing fungus (e.g., *Xylaria* cf. *curta*).
- Incubation: Incubate at 25-28°C in the dark for 3-4 weeks until the fungus has fully colonized the substrate.
- Liquid-State Fermentation:

- Medium: Potato Dextrose Broth (PDB).
- Inoculation: Inoculate the sterile broth with mycelial plugs.
- Incubation: Incubate at 25-28°C with shaking (e.g., 150 rpm) for 2-3 weeks.

2. Metabolite Extraction:

- Homogenize the entire culture (solid or liquid) with an equal volume of a polar organic solvent, typically ethyl acetate.
- Perform the extraction 2-3 times to ensure complete recovery of metabolites.
- Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
- For liquid cultures, the broth and mycelia can be separated and extracted individually to determine the localization of the compound.

Protocol 2: LC-MS/MS Quantification of 19,20-Epoxychochalasin C

This protocol provides a robust method for the detection and quantification of **19,20-Epoxychochalasin C** in crude extracts or purified samples.[\[12\]](#)

1. Sample Preparation:

- Dissolve the dried crude extract in a known volume of HPLC-grade methanol or acetonitrile.
- Filter the sample through a 0.22 µm syringe filter to remove particulates.
- Prepare a standard curve using a purified and quantified standard of **19,20-Epoxychochalasin C**.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100-1000.
- Targeted Ion Monitoring: Monitor for the protonated molecule $[M+H]^+$ of **19,20-Epoxychochalasin C** ($C_{29}H_{37}NO_6$, expected m/z ≈ 500.26).
- MS/MS Fragmentation: Use a fixed collision energy (e.g., 30 eV) to generate characteristic fragment ions for confirmation and quantification in Multiple Reaction Monitoring (MRM) mode.

Protocol 3: Generalized Method for Fungal Gene Knockout

This protocol outlines the general steps for creating a gene deletion mutant in a filamentous fungus to confirm the function of a candidate biosynthetic gene (e.g., the PKS-NRPS or P450).

[\[13\]](#)

1. Construction of the Deletion Cassette:

- Using PCR, amplify ~1-1.5 kb regions of DNA flanking the 5' (upstream) and 3' (downstream) ends of the target gene from fungal genomic DNA.
- Amplify a selectable marker gene (e.g., hygromycin resistance, hph).
- Using fusion PCR or restriction-ligation cloning, assemble the three fragments in the order: 5'-flank -> marker gene -> 3'-flank. This creates the deletion cassette.

2. Fungal Protoplast Formation and Transformation:

- Grow the wild-type fungus in liquid medium and harvest the young mycelia.
- Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from *Trichoderma harzianum*, driselase) in an osmotic stabilizer (e.g., 1.2 M $MgSO_4$) to release protoplasts.
- Purify the protoplasts by filtration and centrifugation.
- Incubate the purified protoplasts with the deletion cassette and PEG/ $CaCl_2$ to induce DNA uptake.

3. Selection and Verification of Transformants:

- Plate the transformed protoplasts on regeneration agar containing the appropriate selective agent (e.g., hygromycin).
- Isolate genomic DNA from resistant colonies.

- Verify the correct homologous recombination event (gene replacement) using diagnostic PCR with primers designed to bind outside the flanking regions and within the marker gene.
- Confirm the loss of compound production in the verified knockout mutant using LC-MS analysis.

Conclusion

The biosynthesis of **19,20-Epoxycytochalasin C** is a multi-step enzymatic process initiated by a core PKS-NRPS enzyme and completed by tailoring enzymes, most notably a proposed Cytochrome P450 monooxygenase responsible for the critical epoxidation step. While the precise biosynthetic gene cluster has yet to be fully elucidated, the methodologies outlined in this guide provide a robust framework for its identification, functional characterization, and the quantification of its potent final product. Further research, particularly the targeted knockout and heterologous expression of candidate P450 genes from producing organisms like *Xylaria* and *Rosellinia*, will be essential to fully unravel the molecular intricacies of this fascinating pathway.

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